2-Oxabicyclo[2.2.1]heptan-5-amine 2-Oxabicyclo[2.2.1]heptan-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18266893
InChI: InChI=1S/C6H11NO/c7-6-2-5-1-4(6)3-8-5/h4-6H,1-3,7H2
SMILES:
Molecular Formula: C6H11NO
Molecular Weight: 113.16 g/mol

2-Oxabicyclo[2.2.1]heptan-5-amine

CAS No.:

Cat. No.: VC18266893

Molecular Formula: C6H11NO

Molecular Weight: 113.16 g/mol

* For research use only. Not for human or veterinary use.

2-Oxabicyclo[2.2.1]heptan-5-amine -

Specification

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
IUPAC Name 2-oxabicyclo[2.2.1]heptan-5-amine
Standard InChI InChI=1S/C6H11NO/c7-6-2-5-1-4(6)3-8-5/h4-6H,1-3,7H2
Standard InChI Key PXHCGNSPYJSHAX-UHFFFAOYSA-N
Canonical SMILES C1C2CC(C1CO2)N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The bicyclo[2.2.1]heptane core consists of two fused cyclopentane rings, creating a norbornane-like structure. The oxygen atom at the 2-position introduces strain and polarity, while the amine group at the 5-position provides a reactive site for functionalization. The compound exists in exo and endo stereoisomeric forms, with the exo configuration being more commonly reported . Computational models and X-ray crystallography of related derivatives reveal bond angles of approximately 96° at the bridgehead carbons, contributing to the molecule’s rigidity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₁₁NO
Molecular Weight113.16 g/mol
SMILESC1C2CC(C1CO2)N
logP (Predicted)0.34
Hydrogen Bond Donors1 (NH₂)
Hydrogen Bond Acceptors2 (O, NH₂)

Stereochemical Considerations

The stereochemistry of 2-oxabicyclo[2.2.1]heptan-5-amine profoundly influences its reactivity and biological activity. The (2S)-7-oxabicyclo[2.2.1]heptan-2-amine enantiomer, for instance, has been synthesized via asymmetric catalysis, demonstrating the feasibility of accessing chiral variants . Stereoselective synthesis methods, such as iodocyclization and enzymatic resolution, enable the production of enantiomerically pure forms critical for pharmaceutical applications .

Synthesis Methodologies

Palladium-Catalyzed Aminoacyloxylation

A prominent synthesis route involves palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This method, reported by Zhang et al. (2023), employs Pd(OAc)₂ and a bisphosphine ligand to facilitate the addition of amino acid derivatives to cyclopentene substrates . The reaction proceeds via a Pd(IV) intermediate, yielding oxygenated 2-azabicyclo[2.2.1]heptanes with up to 89% enantiomeric excess (ee) .

Reaction Conditions:

  • Substrate: Cyclopentene derivatives

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: (R)-BINAP (6 mol%)

  • Solvent: Dichloroethane (DCE)

  • Temperature: 80°C

  • Yield: 70–85%

Nitrohexofuranose Cyclization

Key Steps:

  • Cyclization: Nitrohexofuranose → 2-oxabicyclo intermediate.

  • Reduction: Pd/C-mediated hydrogenolysis.

Metathesis-Based Strategies

Ring-rearrangement metathesis (RRM) using Grubbs catalysts has been employed to functionalize 7-oxanorbornene derivatives . For example, treatment of 3-methylidene-7-oxabicyclo[2.2.1]heptan-2-one with allyl acetate under RRM conditions yields tetrahydrofuran derivatives, which can be further aminated to access the target amine .

Chemical Reactivity and Functionalization

Nucleophilic Substitutions

The primary amine group undergoes typical reactions such as acylation and alkylation. Acylation with acetyl chloride in THF produces the corresponding amide (C₆H₁₀NO₂), while reductive alkylation using formaldehyde and NaBH₃CN yields N-methyl derivatives .

Cycloaddition Reactions

The strained bicyclic framework participates in [2+2] and Diels-Alder cycloadditions. For instance, reaction with maleic anhydride generates a bridged lactam, demonstrating potential for constructing polycyclic architectures .

Oxidation and Reduction

  • Oxidation: MnO₂ selectively oxidizes the amine to a nitro group, forming 2-oxabicyclo[2.2.1]heptan-5-nitro.

  • Reduction: LiAlH₄ reduces amide derivatives to secondary amines without ring opening.

Applications in Drug Discovery

Bioisosteric Replacement

2-Oxabicyclo[2.2.1]heptan-5-amine serves as a saturated bioisostere for phenyl rings, addressing solubility and metabolic stability issues in drug candidates . In Imatinib analogs, replacing the central phenyl ring with this bicyclic amine increased aqueous solubility by 15-fold and reduced logP from 4.2 to 2.8 .

Table 2: Comparative Properties of Imatinib and Its Bioisostere

PropertyImatinib (Phenyl)Bicyclo Analog
Aqueous Solubility (µg/mL)12180
logP4.22.8
Metabolic Stability (t₁/₂, h)2.16.7

Neurological Agents

Derivatives of 2-oxabicyclo[2.2.1]heptan-5-amine exhibit affinity for P2Y receptors, which regulate neurotransmission and inflammation . The (N)-methanocarba analog 5 (CID 86696718) showed IC₅₀ = 120 nM at P2Y₁ receptors, comparable to native nucleotides .

Antiviral and Antitumor Activity

Incorporation into nucleotide analogues enhances resistance to enzymatic degradation. For example, a carbocyclic β-amino acid derivative inhibited hepatitis C virus (HCV) replication with EC₅₀ = 0.8 µM .

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